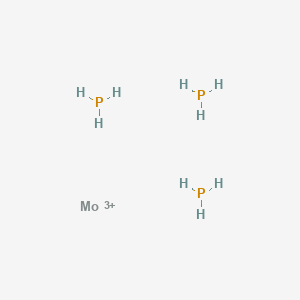![molecular formula C20H36P2 B12526612 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis- CAS No. 651731-88-3](/img/structure/B12526612.png)
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is an organic phosphorus compound. It is known for its unique bicyclic structure, which includes a phosphorus atom. This compound is often used in organic synthesis as a catalyst, ligand, or intermediate .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of halogenated alkanes with triphenylphosphine. For instance, brominated nonane and triphenylphosphine react in the presence of iodinated bromopropane or iodinated sodium cyanide to form the corresponding phosphabicyclic compound. This intermediate is then treated with acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclic compounds. These products have various applications in organic synthesis and industrial processes .
科学的研究の応用
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a catalyst and ligand in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用機序
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals and other elements, influencing various chemical pathways. These interactions can alter the reactivity and stability of the compound, enabling it to act as a catalyst or intermediate in chemical reactions .
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used as a metal-free catalyst for hydroboration reactions.
9-Phosphabicyclo[3.3.1]nonane, 9,9’-[[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis-: Another phosphabicyclic compound with a different substituent, used in various chemical applications.
Uniqueness
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substituents and bicyclic structure, which confer distinct reactivity and stability. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
651731-88-3 |
|---|---|
分子式 |
C20H36P2 |
分子量 |
338.4 g/mol |
IUPAC名 |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)butan-2-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H36P2/c1-15(21-17-7-3-8-18(21)10-4-9-17)16(2)22-19-11-5-12-20(22)14-6-13-19/h15-20H,3-14H2,1-2H3 |
InChIキー |
GFDSOOHGHOTNTR-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)P1C2CCCC1CCC2)P3C4CCCC3CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
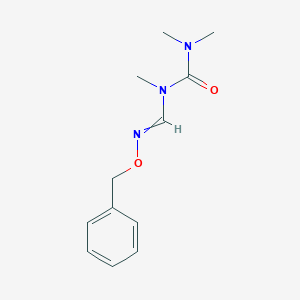
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
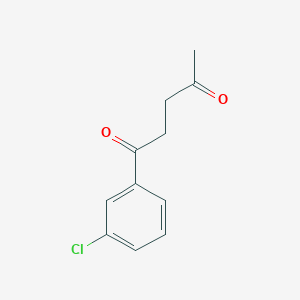

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
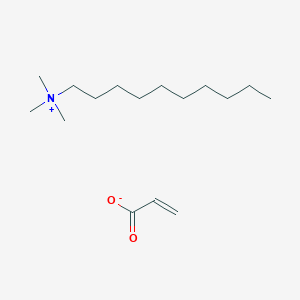
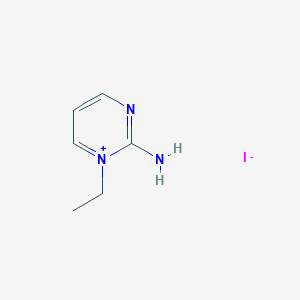

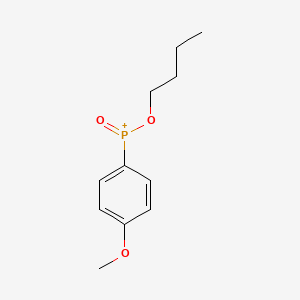
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
